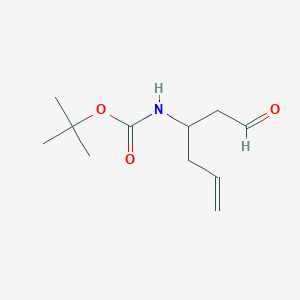

N-Boc-(+/-)-aminohex-5-enal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Boc-(+/-)-aminohex-5-enal” refers to a compound that has been Boc-protected. The Boc (tert-butyloxycarbonyl) group is a protecting group used in organic synthesis . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Scientific Research Applications

Native Chemical Ligation at Phenylalanine

The compound has been utilized in the synthesis of complex molecules like LYRAMFRANK, demonstrating its utility in native chemical ligation at phenylalanine. This process involves capping a tetrapeptide with the N-Boc amino acid and subsequent successful ligation with C-terminal thioesters, followed by selective desulfurization (Crich & Banerjee, 2007).

Solid Phase Synthesis of Polyamides

In the solid-phase synthesis of sequence-specific DNA-binding polyamides, N-Boc-(+/-)-aminohex-5-enal plays a role. This synthesis involves cycling protocols that afford high stepwise coupling yields, demonstrating the compound's effectiveness in the production of polyamides with potential applications in DNA interaction studies (Baird & Dervan, 1996).

Environmentally Benign Peptide Synthesis

This compound is a part of an innovative approach for peptide bond synthesis, which avoids toxic solvents and reactants. The process involves ball-milling stoichiometric amounts of Boc-protected α-amino acid derivatives with α-amino acid alkyl ester salts, offering an efficient and environmentally friendly method for synthesizing peptides like Leu-enkephalin (Bonnamour, Métro, Martínez, & Lamaty, 2013).

N-tert-Butoxycarbonylation of Amines

The compound is used in the N-tert-butoxycarbonylation of amines, showcasing its role in the efficient and environmentally benign catalysis of this reaction. It's particularly relevant in the synthesis of N-Boc-protected amino acids, which are crucial in peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Molecular Discrimination of N-Protected Amino Acid Esters

In research focused on molecular encapsulation and discrimination, this compound is used in studies involving N-alpha-protected amino acid esters. Its reversible encapsulation capabilities are investigated using NMR spectroscopy and computer-aided molecular modeling, offering insights into molecular interactions and binding affinities (Hayashida, Šebo, & Rebek, 2002).

Safety and Hazards

The safety data sheet for a similar compound, N-Boc-1,6-hexanediamine hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The use of Boc-protected amines in pharmaceutical research and development, as well as pharma manufacturing, is common . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent, facilitating product separation and enhancing efficiency and productivity relative to a batch process . This suggests potential future directions for improving the efficiency and sustainability of Boc-protected amine synthesis and deprotection.

Mechanism of Action

Target of Action

The primary target of N-Boc-(+/-)-aminohex-5-enal is the amine group present in a wide range of biomolecules . This compound is used as a protective group for amines, especially in peptide chemistry .

Mode of Action

This compound, also known as di-tert-butyl pyrocarbonate [(Boc)2O], is used to introduce the tert-butyloxycarbonyl (Boc) group to amines . This reaction is typically conducted under either aqueous or anhydrous conditions, with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The introduction of the Boc group to amines is a fundamental transformation in organic synthesis, particularly in peptide chemistry . The Boc group is resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .

Pharmacokinetics

The Boc group increases the stability of amines towards a wide range of nucleophilic reagents and alkaline reaction conditions .

Result of Action

The result of the action of this compound is the formation of Boc-protected amines, amino acids, and peptides . These Boc-protected compounds can be easily converted into free amines . No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N,N-di-Boc derivatives were observed .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of a catalyst . For example, the use of a catalyst can lower the required reaction temperature . Additionally, the reaction can be conducted in a continuous flow reactor with a low-boiling solvent, which facilitates product separation and enhances efficiency and productivity relative to a batch process .

Biochemical Analysis

Biochemical Properties

N-Boc-(+/-)-aminohex-5-enal plays a role in biochemical reactions as a protecting group for amines, amino acids, and peptides . The Boc group in this compound is stable towards a wide range of nucleophilic reagents and alkaline reaction conditions .

Cellular Effects

The Boc group in this compound is known to be stable in various cellular conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group. The Boc group in this compound can be removed under certain conditions, revealing the amine, amino acid, or peptide for further reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is stable under a variety of conditions. The Boc group can be removed in a controlled manner when desired .

Metabolic Pathways

The Boc group in this compound can be removed under certain conditions, which may influence metabolic pathways .

Properties

IUPAC Name |

tert-butyl N-(1-oxohex-5-en-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-5-6-9(7-8-13)12-10(14)15-11(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRRVDYWVKZMFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B2743467.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2743473.png)

![5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2743475.png)

![Ethyl 3-(4-chlorophenyl)-5-[(3,4-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2743477.png)

![4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2743479.png)

![4-(2-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride](/img/structure/B2743485.png)

![1-(Adamantan-1-yl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2743486.png)

![4-Ethyl-3-[2-(3-methoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2743489.png)